3-(4-Bromophenyl)butan-1-ol
Overview
Description
“3-(4-Bromophenyl)butan-1-ol” is an organic compound with the molecular formula C10H13BrO . It has a molecular weight of 229.11400 . The compound is also known by other synonyms such as “this compound”, “3-(4-bromophenyl)butanol”, and "3-(p-Bromphenyl)-1-butanol" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-1-ol chain with a bromophenyl group attached at the third carbon . The exact mass is 228.01500 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.11400, an exact mass of 228.01500, and a LogP of 2.93500 . The compound’s density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Antituberculosis Activity
A derivative of 3-(4-Bromophenyl)butan-1-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has demonstrated high antituberculosis activity. It is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).
Electrophilic Cyclization
The compound 1-(4-Bromophenyl)-4-methylphenyl)but-3-yn-1-ol, related to this compound, has been used in electrophilic cyclization studies, contributing to the development of compounds like 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)Furan (Sniady, Morreale, & Dembinski, 2007).
Synthesis of Anesthetics
1-(4-Bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, derived from this compound, has been synthesized and examined as a potential intravenous anesthetic (Stenlake, Patrick, & Sneader, 1989).
Photochromic Compounds
1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols, related to this compound, have been utilized in the synthesis of photochromic naphthopyrans, which are compounds that change color when exposed to light (Aiken, Armitage, Gabbutt, & Heron, 2015).
Synthesis of Antimicrobial Agents
In research exploring antimicrobial agents, 3-amino-2-(4-bromo phenyl) propan-1-ol, a compound related to this compound, has been synthesized and evaluated for its potential antimicrobial properties (Doraswamy & Ramana, 2013).
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Bromophenyl)butan-1-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .
properties
IUPAC Name |
3-(4-bromophenyl)butan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZYXAIXWPKHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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